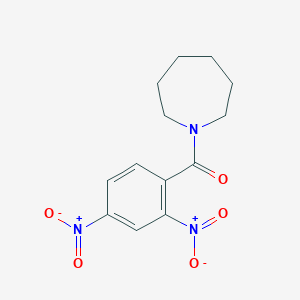

1-{2,4-Bisnitrobenzoyl}azepane

Beschreibung

1-{2,4-Bisnitrobenzoyl}azepane is a nitro-substituted azepane derivative featuring a seven-membered azepane ring functionalized with a 2,4-dinitrobenzoyl group.

Eigenschaften

Molekularformel |

C13H15N3O5 |

|---|---|

Molekulargewicht |

293.27g/mol |

IUPAC-Name |

azepan-1-yl-(2,4-dinitrophenyl)methanone |

InChI |

InChI=1S/C13H15N3O5/c17-13(14-7-3-1-2-4-8-14)11-6-5-10(15(18)19)9-12(11)16(20)21/h5-6,9H,1-4,7-8H2 |

InChI-Schlüssel |

XHADNEUTDNTGJH-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1CCCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Insights :

- The 2,4-dinitrobenzoyl group in the target compound contrasts with sulfonyl and chloro-nitro substituents in ’s derivative.

- Unlike BP3 (a benzophenone derivative with hydroxyl and methoxy groups), the target compound lacks hydrogen-bonding donors, which may reduce solubility but improve stability in nonpolar environments .

Electronic Properties and Spectroscopic Analysis

Table 2: Computed Electronic Properties (TD-DFT)

| Compound | λ_max (nm) | Oscillator Strength (f) | Major Excitation Contribution |

|---|---|---|---|

| Azepane | 210 | 0.12 | σ→σ* transition |

| Thiepane | 255 | 0.31 | n→π* (sulfur lone pair) |

| F-Cycloheptane | 230 | 0.18 | π→π* (fluorine substitution) |

| This compound (Predicted) | ~320–380 | ~0.45–0.60 | π→π* (nitrobenzoyl conjugation) |

Key Findings :

- The 2,4-dinitrobenzoyl group likely red-shifts the UV-Vis absorption spectrum compared to unsubstituted azepane due to extended conjugation and nitro-mediated charge transfer .

- TD-DFT data for thiepane (λmax = 255 nm) and F-cycloheptane (λmax = 230 nm) suggest that electronegative substituents modulate electronic transitions. The target compound’s nitro groups may enhance oscillator strength, indicating stronger light absorption .

Reactivity and Stability Profiles

- Nitro Group Reactivity: The 2,4-dinitro configuration is sterically crowded, which may hinder nucleophilic attacks at the benzoyl carbonyl compared to monosubstituted analogs. This could enhance thermal stability but reduce hydrolysis rates .

- Comparative Stability : Sulfonyl-containing azepanes (e.g., ’s compound) exhibit higher hydrolytic stability due to the strong S=O bond, whereas nitrobenzoyl derivatives may prioritize redox reactivity (e.g., nitro reduction to amine) .

Binding Affinities and Molecular Interactions

Table 3: Binding Interactions of Azepane Derivatives

Insights :

- The aromatic nitrobenzoyl group in the target compound may enhance binding to hydrophobic pockets compared to non-aromatic azepane derivatives (e.g., ’s ligand), mirroring trends seen in benzophenone-based UV filters (BP1, BP3) .

- Unlike HA-binding ligands where the azepane moiety is peripheral, the target compound’s benzoyl group could serve as the primary interaction site, similar to parabens’ hydroxyl-benzoate anchoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.